2,4(1H,3H)-Pyridinedione, 6-methyl-5-nitro-
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Overview
Description
2,4(1H,3H)-Pyridinedione, 6-methyl-5-nitro- is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound is characterized by a pyridine ring with two keto groups at positions 2 and 4, a methyl group at position 6, and a nitro group at position 5. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyridinedione, 6-methyl-5-nitro- typically involves the nitration of 6-methylpyrimidine-2,4(1H,3H)-dione. The process begins with the addition of 6-methylpyrimidine-2,4(1H,3H)-dione to concentrated sulfuric acid, followed by the slow addition of a mixture of concentrated sulfuric acid and concentrated nitric acid at low temperatures. The reaction is then allowed to proceed at a controlled temperature, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 2,4(1H,3H)-Pyridinedione, 6-methyl-5-nitro- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and controlled environments helps in achieving consistent results.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyridinedione, 6-methyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The presence of the nitro group makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products vary based on the extent of oxidation.
Reduction: Amino derivatives are the major products.
Substitution: Substituted pyridinedione derivatives are formed.
Scientific Research Applications
2,4(1H,3H)-Pyridinedione, 6-methyl-5-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyridinedione, 6-methyl-5-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s structure allows it to participate in redox reactions, which can influence cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-5-nitro-2,4(1H,3H)-pyrimidinedione
- 2,4-Dihydroxy-6-methyl-5-nitropyrimidine
Uniqueness
2,4(1H,3H)-Pyridinedione, 6-methyl-5-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88499-61-0 |
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Molecular Formula |
C6H6N2O4 |
Molecular Weight |
170.12 g/mol |
IUPAC Name |
6-methyl-5-nitro-1H-pyridine-2,4-dione |
InChI |
InChI=1S/C6H6N2O4/c1-3-6(8(11)12)4(9)2-5(10)7-3/h2H2,1H3,(H,7,10) |
InChI Key |
OXTGZZKXONQACO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC(=O)N1)[N+](=O)[O-] |
Origin of Product |
United States |
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